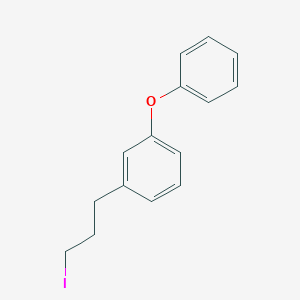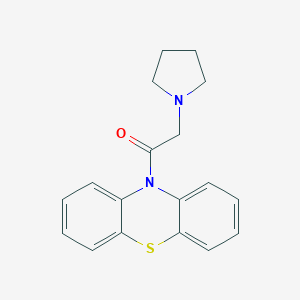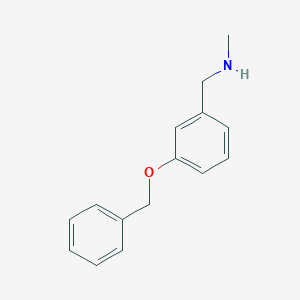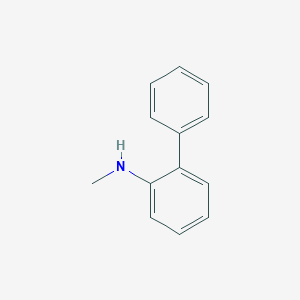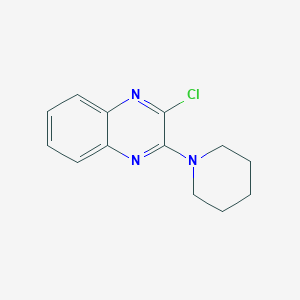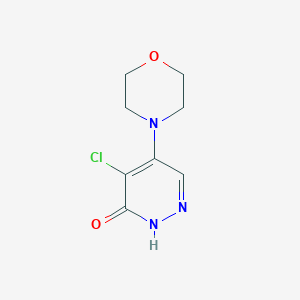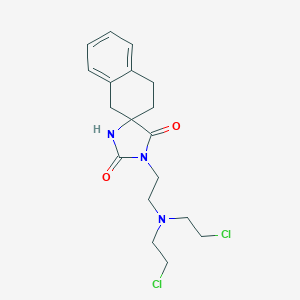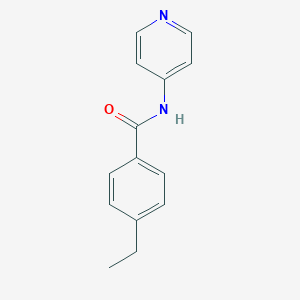
4-ethyl-N-pyridin-4-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-pyridin-4-ylbenzamide, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule inhibitor that specifically targets the interaction between two proteins, known as BRD4 and P-TEFb. This interaction plays a crucial role in gene transcription, making EPPB a valuable tool for studying the regulation of gene expression.
作用机制
4-ethyl-N-pyridin-4-ylbenzamide works by specifically targeting the interaction between BRD4 and P-TEFb. BRD4 is a protein that plays a crucial role in the regulation of gene expression, while P-TEFb is a protein complex that is involved in the transcription of RNA. By inhibiting the interaction between these two proteins, 4-ethyl-N-pyridin-4-ylbenzamide can disrupt the normal process of gene transcription, leading to a variety of biological effects.
生化和生理效应
4-ethyl-N-pyridin-4-ylbenzamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their proliferation and migration. 4-ethyl-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-ethyl-N-pyridin-4-ylbenzamide in lab experiments is its specificity for the BRD4-P-TEFb interaction. This allows researchers to study the role of this interaction in gene transcription and other biological processes. However, one limitation of using 4-ethyl-N-pyridin-4-ylbenzamide is its potential toxicity, particularly at high concentrations. Researchers must carefully control the concentration of 4-ethyl-N-pyridin-4-ylbenzamide used in experiments to avoid unwanted effects.
未来方向
There are several potential future directions for research involving 4-ethyl-N-pyridin-4-ylbenzamide. One area of interest is the development of more potent and selective inhibitors of the BRD4-P-TEFb interaction. Another area of interest is the study of the role of BRD4 in other biological processes, such as inflammation and immunity. 4-ethyl-N-pyridin-4-ylbenzamide may also have potential applications in the development of new cancer treatments, particularly for cancers that are driven by oncogenes.
合成方法
4-ethyl-N-pyridin-4-ylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-aminobenzonitrile with ethyl bromide to form 4-ethylaminobenzonitrile. This compound is then reacted with pyridine to form 4-ethyl-N-pyridin-4-ylbenzamide.
科学研究应用
4-ethyl-N-pyridin-4-ylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can inhibit the growth of cancer cells by blocking the interaction between BRD4 and P-TEFb, which is essential for the expression of oncogenes. 4-ethyl-N-pyridin-4-ylbenzamide has also been used to study the role of BRD4 in inflammation and autoimmune diseases.
属性
CAS 编号 |
777872-25-0 |
|---|---|
产品名称 |
4-ethyl-N-pyridin-4-ylbenzamide |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
4-ethyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-12(6-4-11)14(17)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChI 键 |
NKUWOPWNSIKZQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



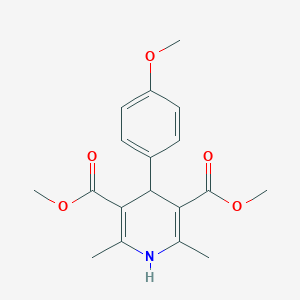

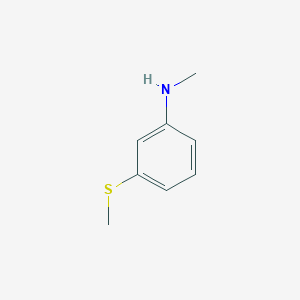
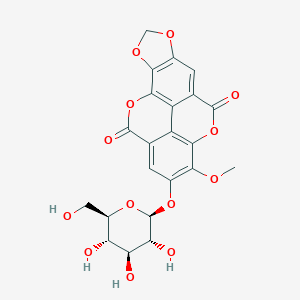
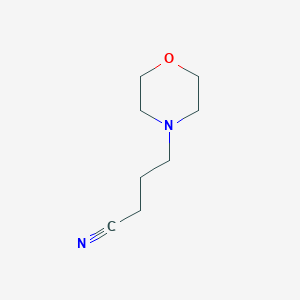
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
